4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine
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Overview
Description
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Reaction Conditions:
Reagents: 2-aminothiophenol, α-bromoacetophenone, potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours (typically 4-6 hours)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: ethanol or ether; temperature: room temperature to reflux.
Substitution: Electrophiles such as halogens or nitro groups; solvent: dichloromethane or chloroform; temperature: room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitro-substituted thiazoles
Scientific Research Applications
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,3-thiazol-2-amine
- 5-Phenyl-1,3-thiazol-2-amine
- 4-Methyl-5-(1-phenylethyl)-1,3-thiazol-2-amine
Uniqueness
4-Phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine is unique due to the presence of both phenyl and 1-phenylethyl groups, which can enhance its biological activity and chemical reactivity compared to other thiazole derivatives. The specific substitution pattern on the thiazole ring can also influence its interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N2S |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-phenyl-5-(1-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S/c1-12(13-8-4-2-5-9-13)16-15(19-17(18)20-16)14-10-6-3-7-11-14/h2-12H,1H3,(H2,18,19) |
InChI Key |
OUKXJIZTAHQUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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